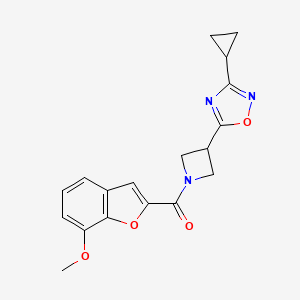

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-13-4-2-3-11-7-14(24-15(11)13)18(22)21-8-12(9-21)17-19-16(20-25-17)10-5-6-10/h2-4,7,10,12H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFJWWSRCMFULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O6S |

| Molecular Weight | 409.417 g/mol |

| IUPAC Name | This compound |

Structural Features

The compound features a cyclopropyl group attached to an oxadiazole moiety, which is linked to an azetidine ring. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain neuropeptide receptors, particularly orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite.

Interaction with Orexin Receptors

Research indicates that compounds similar to this one can modulate orexin receptor activity, which may have implications for treating disorders related to sleep and anxiety. For instance, orexin receptor antagonism has been linked to reduced anxiety-like behaviors in animal models .

Antiproliferative Effects

Studies have shown that compounds containing oxadiazole moieties exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored in several studies:

- Anxiety Disorders : Animal studies have demonstrated that orexin receptor antagonists can reduce anxiety-like behaviors in models of stress and fear .

- Sleep Disorders : Compounds targeting orexin receptors have been shown to promote sleep by inhibiting wake-promoting pathways .

Study 1: Anticancer Activity

A study involving a series of oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was proposed to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

Study 2: Anxiety Reduction

In a controlled experiment using rodents, administration of an orexin receptor antagonist similar to the compound resulted in decreased locomotor activity in response to stressors, indicating potential anxiolytic properties .

Comparative Analysis with Similar Compounds

| Compound Type | Similar Compounds | Biological Activity |

|---|---|---|

| Oxadiazole Derivatives | 1,2,4-Oxadiazole derivatives | Antiproliferative |

| Azetidine Derivatives | Azetidine amide derivatives | Orexin receptor antagonism |

| Benzofuran Derivatives | 7-Methoxybenzofuran derivatives | Neuroprotective effects |

Comparison with Similar Compounds

Key Differences :

- The target compound replaces the pyrazole-thiophene system in 7a/7b with a benzofuran-azetidine-oxadiazole framework.

- The cyclopropyl-oxadiazole group in the target may enhance metabolic stability compared to the amino-cyano substituents in 7a/7b, which are prone to hydrolysis .

Physicochemical and Pharmacological Properties

Though pharmacological data for the target compound is absent in the evidence, inferences can be drawn from its structural features:

Crystallographic and Computational Analysis

highlights the use of SHELX software in structural determination, suggesting that crystallographic data for the target compound (if available) could be refined using SHELXL or related tools. The azetidine’s constrained ring and oxadiazole’s planar geometry may facilitate high-resolution crystallography, akin to the thiophene derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.